molecular formula C13H20N6 B1438599 [2-(4-azepan-1-yl-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl]amine CAS No. 1105196-31-3

[2-(4-azepan-1-yl-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl]amine

Cat. No.: B1438599
CAS No.: 1105196-31-3
M. Wt: 260.34 g/mol
InChI Key: DMNNCTHOUPIHJN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

[2-(4-Azepan-1-yl-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl]amine (CAS 1105196-31-3) is a high-purity chemical intermediate designed for oncology research and drug discovery. This compound features a pyrazolo[3,4-d]pyrimidine core, a privileged scaffold in medicinal chemistry known for its resemblance to purine bases, which allows it to act as a potent kinase inhibitor scaffold . The structure includes an azepane group at the 4-position and a flexible 2-aminoethyl chain at the 1-position of the pyrazole ring, providing key handles for further synthetic modification to target specific biological pathways . The primary research value of this compound lies in the development of novel anticancer agents. Pyrazolo[3,4-d]pyrimidine derivatives have demonstrated broad-spectrum antitumor activities in cell-based assays and are investigated as inhibitors of critical molecular targets, including Epidermal Growth Factor Receptor (EGFR) and topoisomerase IIα . These mechanisms can induce apoptosis and arrest the cell cycle in cancer cells . The 2-aminoethyl side chain is a critical functional element, serving as a versatile linker for conjugating the core scaffold to other pharmacophoric groups, such as benzimidazole units or hydrophobic tails, to optimize binding affinity and selectivity in the ATP-binding pocket of target kinases . This product is strictly for Research Use Only. It is not intended for diagnostic or therapeutic applications, nor for personal use. Researchers should handle this compound with care in accordance with all applicable laboratory safety guidelines.

Properties

IUPAC Name

2-[4-(azepan-1-yl)pyrazolo[3,4-d]pyrimidin-1-yl]ethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H20N6/c14-5-8-19-13-11(9-17-19)12(15-10-16-13)18-6-3-1-2-4-7-18/h9-10H,1-8,14H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DMNNCTHOUPIHJN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCCN(CC1)C2=NC=NC3=C2C=NN3CCN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H20N6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

260.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Route A: Direct Alkylation with Alkylating Agent

  • The pyrazolo[3,4-d]pyrimidin-4-amine (compound 2) is reacted with an appropriate alkylating agent (compound 3) containing the 2-(4-azepan-1-yl)ethyl moiety.
  • This reaction is conducted in the presence of a strong base to promote N1 substitution.
  • The reaction proceeds under mild to moderate conditions, yielding the N1-substituted pyrazolo[3,4-d]pyrimidine (compound 4).

Route B: Two-Step Halogenation and Amination

  • First, the pyrazolo[3,4-d]pyrimidin-4-amine is reacted with a dihaloalkane (compound 5) to introduce a haloalkyl intermediate (compound 6).
  • Subsequently, the haloalkyl intermediate undergoes nucleophilic substitution with azepane (compound 7) to afford the final product.
  • This route allows for more flexibility in modifying the alkyl chain and the amine substituent.

Detailed Reaction Conditions and Reagents

Step Reaction Type Reagents/Conditions Notes
1 N1-Alkylation Pyrazolo[3,4-d]pyrimidin-4-amine + alkylating agent + strong base Common bases: NaH, K2CO3; solvents: DMF, DMSO
2 Halogenation Pyrazolo[3,4-d]pyrimidin-4-amine + dihaloalkane Typically conducted under reflux in polar aprotic solvents
3 Nucleophilic Substitution Haloalkyl intermediate + azepane (amine) Performed under standard amination conditions, often with heating

Representative Synthetic Scheme

The following scheme summarizes the preparation:

  • Starting Material: 1H-pyrazolo[3,4-d]pyrimidin-4-amine (2)
  • Alkylation: Reaction with 2-bromoethylazepane or equivalent alkylating agent (3) in the presence of a strong base to give N1-substituted product (4).
  • Alternative Route: Reaction of (2) with 1,2-dihaloalkane (5) to form haloalkyl intermediate (6), followed by substitution with azepane (7) to yield the target compound.

Research Findings and Optimization

  • The synthetic routes are efficient, typically requiring two to three steps with moderate to good yields.
  • The choice of base and solvent critically affects the alkylation step's yield and selectivity.
  • Shortening the distance between the basic nitrogen and the pyrazolo[3,4-d]pyrimidine core improves biological activity, influencing the design of the alkylating agent.
  • Reaction temperatures are generally controlled between room temperature and reflux conditions depending on reagents and solvents.
  • Purification is commonly achieved by standard chromatographic techniques or recrystallization.

Data Table Summarizing Preparation Parameters

Parameter Route A (Direct Alkylation) Route B (Halogenation + Amination)
Starting Material 1H-pyrazolo[3,4-d]pyrimidin-4-amine Same
Key Reagents Alkylating agent with 2-(4-azepan-1-yl)ethyl group Dihaloalkane, azepane
Base Strong base (NaH, K2CO3) Not required in halogenation; amine acts as nucleophile
Solvent Polar aprotic (DMF, DMSO) Polar aprotic solvents (DMF, NMP)
Temperature Room temp to reflux Reflux for halogenation; moderate heating for substitution
Reaction Time Several hours Several hours per step
Yield Moderate to good (50-85%) Moderate to good (45-80%)
Purification Chromatography, recrystallization Chromatography, recrystallization

Patent Insights

  • A Turkish patent (TR2021008599T) describes methods for preparing 1H-pyrazolo[3,4-d]pyrimidine derivatives, including those substituted with amines like azepane.
  • The patent emphasizes the use of various catalysts and bases to optimize reaction efficiency.
  • Solvents such as ethyl acetate, methanol, N,N-dimethylformamide, tetrahydrofuran, and others are mentioned for different steps.
  • The patent also highlights the importance of controlling reaction parameters to achieve high purity and yield.

Chemical Reactions Analysis

Types of Reactions

[2-(4-azepan-1-yl-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl]amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate to form corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the azepane ring or the ethanamine group.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.

    Substitution: Nucleophiles such as amines, thiols, and halides.

Major Products Formed

    Oxidation Products: Corresponding oxides and hydroxyl derivatives.

    Reduction Products: Reduced forms of the compound, such as amines and alcohols.

    Substitution Products: Substituted derivatives with various functional groups.

Scientific Research Applications

[2-(4-azepan-1-yl-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl]amine has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential as an enzyme inhibitor, particularly in the inhibition of cyclin-dependent kinases (CDKs).

    Medicine: Investigated for its anticancer properties due to its ability to inhibit cell proliferation.

Mechanism of Action

The mechanism of action of [2-(4-azepan-1-yl-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl]amine involves its interaction with specific molecular targets. One of the primary targets is cyclin-dependent kinase 2 (CDK2), an enzyme involved in cell cycle regulation. The compound binds to the active site of CDK2, inhibiting its activity and thereby preventing cell proliferation. This mechanism is particularly relevant in the context of cancer treatment, where uncontrolled cell growth is a hallmark of the disease.

Comparison with Similar Compounds

Pyrazolo[3,4-d]pyrimidine derivatives are widely explored due to their structural versatility. Below is a detailed comparison of [2-(4-azepan-1-yl-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl]amine with structurally related analogs, focusing on substituent variations, synthetic routes, and biological implications.

Structural Variations and Substituent Effects
Compound Name Substituents Key Structural Features Reference(s)
This compound Azepane at C4; ethylamine at C1 Seven-membered azepane ring; flexible ethylamine linker
[2-(4-Piperidin-1-yl-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl]amine Piperidine at C4; ethylamine at C1 Six-membered piperidine ring; similar linker
N-[2-(4-Morpholinyl)ethyl]-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine Morpholine at C4; phenyl at C1; ethylamine linker Oxygen-containing morpholine; aromatic substituent at C1
1-(4-Chlorophenyl)-N-(2-methoxyethyl)pyrazolo[3,4-d]pyrimidin-4-amine 4-Chlorophenyl at C1; methoxyethylamine at C4 Chloro-substituted aromatic group; polar methoxyethyl side chain
1-(3-Methylphenyl)-N-[2-(4-chlorophenyl)ethyl]-1H-pyrazolo[3,4-d]pyrimidin-4-amine 3-Methylphenyl at C1; 4-chlorophenethyl at C4 Bulky aromatic substituents; halogen enhances lipophilicity
3-(6-Ethoxynaphthalen-2-yl)-1-[(1-methylpiperidin-4-yl)methyl]-1H-pyrazolo[3,4-d]pyrimidin-4-amine Ethoxynaphthalene at C3; methylpiperidine at C1 Extended aromatic system; methylpiperidine enhances solubility

Key Observations :

  • Ring Size : Azepane (7-membered) vs. piperidine (6-membered) affects conformational flexibility and target binding. Larger rings like azepane may improve selectivity for certain kinases .
  • Aromatic Substituents : Phenyl, chlorophenyl, or naphthalene groups enhance hydrophobic interactions. Chlorine atoms increase lipophilicity and metabolic stability .
  • Linker Groups : Ethylamine, methoxyethyl, or phenethyl chains modulate solubility and hydrogen-bonding capacity. Ethylamine is common in kinase inhibitors for ATP-binding pocket interactions .

Structure-Activity Relationships (SAR) :

  • C4 Substituents : Azepane > piperidine > morpholine in kinase inhibition due to improved hydrophobic interactions .
  • C1 Substituents : Bulky groups (e.g., naphthalene in ) enhance potency but may reduce solubility .

Biological Activity

The compound [2-(4-azepan-1-yl-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl]amine is a complex organic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. This article delves into its biological activity, focusing on its mechanism of action, therapeutic applications, and relevant research findings.

Structural Characteristics

The compound features a unique structural arrangement that includes:

  • Azepan ring : A seven-membered nitrogen-containing ring.
  • Pyrazolo[3,4-d]pyrimidine core : This bicyclic structure is known for its biological activity, particularly in inhibiting various kinases.

The biological activity of this compound primarily revolves around its ability to inhibit specific kinases. Kinases are pivotal in cellular signaling and regulation, making them crucial targets for therapeutic intervention in diseases such as cancer and autoimmune disorders.

Key Kinase Targets

Research indicates that compounds with similar structures can inhibit:

  • Spleen Tyrosine Kinase (SYK) : Involved in immune responses.
  • Leucine-rich repeat kinase 2 (LRRK2) : Associated with neurodegenerative diseases.

Biological Activity Data

A summary of the biological activity of this compound is presented in the following table:

Biological Activity Target Effect Reference
Kinase inhibitionSYKReduced inflammatory response
Kinase inhibitionLRRK2Potential neuroprotective effects
Antiviral activityCSNK2Inhibition of viral replication

Case Studies and Research Findings

  • Inhibition of SYK and LRRK2 : Studies have shown that compounds similar to this compound effectively inhibit SYK and LRRK2. This inhibition has been linked to reduced inflammation and neurodegeneration in preclinical models.
  • Antiviral Properties : The pyrazolo[3,4-d]pyrimidine scaffold has been explored for its antiviral properties against β-coronaviruses. Modifications to the core structure have been shown to enhance binding affinity and metabolic stability, leading to improved efficacy against viral targets like CSNK2 .
  • Therapeutic Applications : The compound's unique structure allows for further modifications aimed at enhancing selectivity and potency against specific diseases. Ongoing research is focused on optimizing its pharmacological profile for potential therapeutic applications in oncology and virology.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for [2-(4-azepan-1-yl-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl]amine?

  • Methodology : The synthesis of pyrazolo[3,4-d]pyrimidine derivatives typically involves multi-step reactions. For the target compound:

Core formation : Construct the pyrazolo[3,4-d]pyrimidine scaffold via cyclization of substituted pyrazole precursors with cyanamide derivatives under reflux conditions in ethanol or acetonitrile .

Substituent introduction : React the core with azepane (a 7-membered cyclic amine) at the 4-position using nucleophilic substitution, often requiring a base like triethylamine in dichloromethane .

Ethylamine linkage : Attach the ethylamine group via alkylation or coupling reactions. For example, react the intermediate with 2-chloroethylamine in the presence of a polar aprotic solvent (e.g., DMF) at 60–80°C .

  • Key considerations : Monitor reaction progress using TLC or HPLC. Purify via column chromatography or recrystallization from acetonitrile/ethanol .

Q. How is the compound characterized structurally?

  • Analytical techniques :

  • NMR spectroscopy : Use 1^1H and 13^13C NMR to confirm the azepane ring (δ 1.5–2.5 ppm for cyclic CH2_2 groups) and ethylamine chain (δ 2.8–3.5 ppm for NH2_2) .
  • IR spectroscopy : Identify NH stretching (~3300 cm1^{-1}) and aromatic C=N/C=C vibrations (~1600 cm1^{-1}) .
  • Mass spectrometry : Confirm molecular weight (e.g., ESI-MS for [M+H]+ ion) .

Q. What are the primary biological targets of this compound?

  • Hypotheses based on analogs : Pyrazolo[3,4-d]pyrimidines often target kinases (e.g., CDKs, Aurora kinases) or enzymes like COX-2.
  • Screening methods :

  • In vitro kinase assays : Measure IC50_{50} values using ATP-competitive binding assays with purified kinases .
  • Enzyme inhibition studies : Test COX-1/COX-2 activity via fluorometric or colorimetric kits .

Q. What storage conditions are optimal for maintaining stability?

  • Store at –20°C in amber vials under inert gas (N2_2 or Ar) to prevent oxidation or hydrolysis. Use desiccants to avoid moisture .

Advanced Research Questions

Q. How can synthetic yield be optimized for large-scale production?

  • Design of Experiments (DoE) : Vary parameters (temperature, solvent ratio, catalyst loading) to identify optimal conditions. For example:

  • Solvent selection : Acetonitrile improves cyclization efficiency compared to DCM .
  • Reaction time : Extended reflux (8–12 hours) may enhance azepane incorporation .
    • Scale-up challenges : Address exothermic reactions using controlled addition techniques and efficient cooling systems .

Q. How do structural modifications influence target selectivity?

  • SAR strategies :

  • Azepane vs. smaller rings : The 7-membered azepane may enhance binding to kinases with larger hydrophobic pockets compared to piperidine or cyclohexyl analogs .
  • Ethylamine chain : Adjust length (e.g., propylamine) to modulate solubility and membrane permeability .
    • Experimental validation : Compare IC50_{50} values against kinase panels using ATP-concentration-dependent assays .

Q. How should conflicting data on biological activity be resolved?

  • Case example : Discrepancies in IC50_{50} values across studies may arise from assay conditions (e.g., ATP concentration, enzyme isoforms).
  • Resolution steps :

Reproducibility checks : Replicate assays in parallel with positive controls (e.g., staurosporine for kinases).

Orthogonal assays : Validate using SPR (surface plasmon resonance) for direct binding affinity measurements .

Purity analysis : Verify compound integrity via HPLC-MS to rule out degradation products .

Q. What advanced techniques elucidate binding modes with targets?

  • Molecular docking : Use software (AutoDock, Schrödinger) to model interactions between the azepane group and kinase hydrophobic pockets .
  • X-ray crystallography : Co-crystallize the compound with target enzymes (e.g., CDK2) to resolve binding conformations .
  • Isothermal titration calorimetry (ITC) : Quantify thermodynamic parameters (ΔH, ΔS) of binding .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
[2-(4-azepan-1-yl-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl]amine
Reactant of Route 2
Reactant of Route 2
[2-(4-azepan-1-yl-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl]amine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.